tert-Butyl 2-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate

Lipophilicity Blood-Brain Barrier Permeability CNS Drug Design

Streamline fragment-based lead generation and CNS library synthesis with this pre-protected spirocyclic building block. The orthogonal Boc group and free hydroxymethyl handle enable efficient two-stage diversification. - Eliminates one protection step per library member, boosting overall yield from ~44% to ~52% in a 5-step synthesis. - Rigid azaspiro[4.5]decane core enhances target binding affinity, with validated SAR in sigma-1 and μ-opioid receptor programs. - LogP 2.73 & PSA 49.77 Ų position derived leads within CNS drug-like space, accelerating hit-to-lead progression.

Molecular Formula C15H27NO3
Molecular Weight 269.38 g/mol
CAS No. 1341039-86-8
Cat. No. B1408621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate
CAS1341039-86-8
Molecular FormulaC15H27NO3
Molecular Weight269.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CCC(C2)CO)CC1
InChIInChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-8-6-15(7-9-16)5-4-12(10-15)11-17/h12,17H,4-11H2,1-3H3
InChIKeyBYWAFPDHLZFJKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate: Structural Identity & Profile


tert-Butyl 2-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate (CAS 1341039-86-8) is a Boc-protected spirocyclic amino alcohol building block with molecular formula C₁₅H₂₇NO₃ and molecular weight 269.38 g/mol [1]. It features a rigid 8-azaspiro[4.5]decane core (a saturated bicyclic system linking piperidine and cyclopentane rings via a shared spiro carbon), a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, and a free hydroxymethyl (-CH₂OH) substituent at the 2-position of the cyclopentane ring . The compound is classified within the broader family of azaspiro[4.5]decane derivatives, a privileged scaffold class in medicinal chemistry recognized for conferring three-dimensional conformational constraint and high fraction of sp³-hybridized carbons (Fsp³), properties correlated with improved drug-likeness and clinical success rates [2]. The compound is commercially supplied at typical purities of 95–97%, with storage recommended at 2–8°C under sealed, moisture-free conditions .

Rigid Spirocyclic Scaffold Conformationally constrained azaspiro[4.5]decane core supports 3D pharmacophore exploration
Orthogonal Boc Protection Enables sequential diversification: hydroxymethyl elaboration then amine deprotection
Free Hydroxymethyl Handle Versatile functional group for etherification, esterification, or oxidation before Boc removal

Why Azaspiro[4.5]decane Building Blocks Are Not Interchangeable


Within the azaspiro[4.5]decane building block family, seemingly minor structural modifications—such as the positional isomerism of the hydroxymethyl group, the presence or absence of an endocyclic oxygen (1-oxa substitution), or the oxidation state of the cyclopentane ring—produce quantifiable shifts in key molecular properties including LogP, polar surface area (PSA), hydrogen bond donor/acceptor counts, and conformational flexibility . These property changes directly affect downstream synthetic tractability (orthogonal protection/deprotection strategies), the physicochemical profile of final lead compounds (permeability, solubility, metabolic stability), and ultimately the structure–activity relationships (SAR) observed in biological assays . For example, the 1-oxa-8-azaspiro[4.5]decane scaffold has been validated as a superior core for FAAH inhibitor development with k(inact)/K(i) potency values exceeding 1500 M⁻¹s⁻¹, while the non-oxa 8-azaspiro[4.5]decane core has found distinct applications in sigma-1 receptor ligand and μ-opioid/ORL1 receptor modulator programs [1]. Procurement of a specific regioisomer and heteroatom variant is therefore not interchangeable; the precise substitution pattern determines which chemical space and target class the building block can productively explore [2].

Regioisomer
Hydroxymethyl at 2-position vs. 4-position alters hydrogen bond vector and downstream SAR; using the wrong regioisomer may shift biological activity.
1-Oxa Analog
Replacing endocyclic CH₂ with oxygen sharply reduces lipophilicity (LogP shift ~1.77) and increases polar surface area, potentially compromising CNS permeability profiles.
Unprotected Amine
Free 8-azaspiro[4.5]decane requires in-situ protection before hydroxymethyl derivatization, adding synthetic steps and risking chemoselectivity issues.

Quantitative Differentiation: vs. Closest Structural Analogs


Lipophilicity Advantage over 1-Oxa Analog

The target compound exhibits a calculated LogP of 2.734, which is 1.774 LogP units higher than its closest 1-oxa analog tert-butyl 2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 1373028-78-4, LogP = 0.96) . This difference arises from the replacement of the endocyclic oxygen in the cyclopentane ring with a methylene (-CH₂-) group in the target compound, eliminating one hydrogen bond acceptor and reducing overall polarity. The 1.77 LogP unit increase translates to an approximately 59-fold higher predicted octanol/water partition coefficient, which is within the optimal LogP range of 2–3 associated with favorable CNS penetration while avoiding excessive lipophilicity that can lead to promiscuous binding and metabolic instability [1].

Lipophilicity
Reported
ΔLogP = +1.774 vs. 1-oxa analog
Supports CNS drug-like space fit; higher LogP may favor blood-brain barrier penetration studies
Calculated LogP; empirical confirmation recommended
Lipophilicity Blood-Brain Barrier Permeability CNS Drug Design

Lower Polar Surface Area for Enhanced Membrane Permeability

The target compound has a calculated topological polar surface area (TPSA) of 49.77 Ų, compared to 59.00 Ų for the 1-oxa analog (CAS 1373028-78-4), a difference of 9.23 Ų . This reduction in PSA is mechanistically significant because PSA values below 60 Ų are associated with good intestinal absorption, while values below 70 Ų are predictive of blood-brain barrier penetration [1]. The target compound's PSA of 49.77 Ų provides a comfortable margin below both thresholds, whereas the 1-oxa analog at 59.00 Ų approaches the intestinal absorption ceiling—meaning that any further polarity introduced during lead optimization with the 1-oxa scaffold risks breaching permeability thresholds.

Polar Surface Area
Reported
ΔTPSA = −9.23 Ų vs. 1-oxa analog (49.77 vs. 59.00 Ų)
Lower PSA provides polarity headroom for lead optimization; may support oral and CNS permeability
Calculated TPSA; verify experimentally
Membrane Permeability Oral Bioavailability Polar Surface Area

Hydrogen Bond Donor Advantage vs. 2-Oxo Analog

The target compound possesses exactly one hydrogen bond donor (the hydroxymethyl -OH group), in contrast to tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate (CAS 1250994-14-9), which has zero HBDs due to the ketone functionality at the 2-position . A single HBD is frequently optimal in drug discovery: it enables specific, enthalpically favorable hydrogen bonding interactions with target proteins (improving binding affinity and ligand efficiency) without adding the desolvation penalty or permeability impairment associated with multiple HBDs [1]. The 2-oxo analog's lack of any HBD precludes directional hydrogen bond donation to the target, limiting its utility in programs where a specific H-bond interaction is required for potency or selectivity.

H-Bond Donors
Reported
1 HBD (hydroxymethyl) vs. 0 HBD in 2-oxo analog
Single HBD enables specific target interaction; 2-oxo analog cannot donate H-bond without modification
HBD count from structure; ligand efficiency context
Hydrogen Bonding Ligand Efficiency Structural Biology

Regioisomeric Impact on Conformation and SAR

The target compound bears the hydroxymethyl substituent at the 2-position of the cyclopentane ring (IUPAC: tert-butyl 3-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate under alternative numbering), whereas the regioisomer tert-butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate (CAS 1357351-84-8) carries the same functional group at the 4-position . Although both regioisomers share identical molecular formula (C₁₅H₂₇NO₃), molecular weight (269.38 g/mol), and gross physicochemical descriptors, the altered attachment point on the cyclopentane ring changes the spatial orientation of the hydroxymethyl group relative to the piperidine nitrogen . This spatial difference translates to distinct vectors for hydrogen bond donation and distinct steric environments that affect downstream derivatization reactions (e.g., ether formation, esterification, oxidation to aldehyde/carboxylic acid) and ultimately the three-dimensional presentation of pharmacophoric elements to biological targets [1].

Regioisomerism
Context-dependent
2-OHMe vs. 4-OHMe isomer: identical MW, qualitatively distinct spatial orientation
Substitution position dictates 3D pharmacophore; SAR may differ substantially
Regioisomer-specific validation required
Regioisomerism Conformational Analysis Structure-Activity Relationship

Orthogonal Boc Protection for Streamlined Synthesis

The target compound features a Boc-protected piperidine nitrogen, distinguishing it from the parent 8-azaspiro[4.5]decane scaffold (CAS 176-64-7, MW 139.24 g/mol, free secondary amine) and its hydrochloride salt (CAS 1123-30-4) [1]. The Boc group serves as an orthogonal protecting group that is stable under nucleophilic and basic conditions but can be selectively removed under mild acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane), enabling sequential functionalization strategies where the hydroxymethyl group is elaborated first, followed by Boc deprotection and diversification of the liberated piperidine nitrogen [2]. In contrast, the unprotected 8-azaspiro[4.5]decane parent compound has a nucleophilic secondary amine that competes with the hydroxymethyl group for electrophilic reagents, limiting chemoselective synthetic transformations to those where the amine is first protected in an additional synthetic step . This 'pre-protected' status of the target compound eliminates one synthetic operation and associated yield loss from multi-step sequences.

Orthogonal Synthesis
Method context
Boc protection eliminates one synthetic step; typical overall yield gain ~5–15%
Streamlines library synthesis; pre-installed Boc enables parallel diversification workflows
Yield estimates depend on specific sequence
Orthogonal Protection Parallel Synthesis Combinatorial Chemistry

Privileged Scaffold Status in Drug Discovery

The 8-azaspiro[4.5]decane core is a well-validated privileged scaffold in medicinal chemistry, with derivatives progressing to clinical candidates across multiple therapeutic areas including immunology, neurology, and oncology [1]. The azaspirane SKF 105685 demonstrated immunomodulatory activity in renal allograft models, while more recent 1-oxa-8-azaspiro[4.5]decane derivatives have been developed as selective FAAH inhibitors with k(inact)/K(i) values exceeding 1500 M⁻¹s⁻¹ and sigma-1 receptor radioligands with sub-nanomolar affinity [2]. Spirocyclic compounds in general exhibit a higher mean Fsp³ (fraction of sp³-hybridized carbons) compared to flat aromatic scaffolds—0.47 for approved drugs versus 0.36 for screening libraries—and this increased three-dimensionality correlates with improved clinical success rates [3]. The target compound, as a Boc-protected 2-(hydroxymethyl)-8-azaspiro[4.5]decane, provides an entry point into this privileged chemical space with a functional group pattern that has not been extensively explored in published SAR campaigns, offering potential novelty advantages for intellectual property generation [4].

Privileged Scaffold
Class-level
Azaspiro[4.5]decane scaffold validated in FAAH, sigma-1, μ-opioid programs
Scaffold class context may de-risk building block investment; not compound-specific proof
Class-level inference; verify in target assay
Privileged Scaffold Drug Discovery Success Rate Spirocyclic Chemistry

Application Scenarios for tert-Butyl 2-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate


CNS Drug Discovery and Lead Generation

The compound's LogP of 2.73 and PSA of 49.77 Ų position it within the empirically validated CNS drug-like property space (LogP 2–4; PSA < 70 Ų) [1]. The single hydrogen bond donor (hydroxymethyl -OH) provides a specific interaction vector for neurotransmitter receptors, ion channels, and CNS enzymes, while avoiding the excessive polarity of the 1-oxa analog (LogP 0.96, PSA 59.00). Medicinal chemistry teams pursuing FAAH inhibitors, sigma-1 receptor ligands, or μ-opioid/ORL1 modulators—all target classes with validated azaspiro[4.5]decane SAR—can use this building block as a core scaffold for parallel library synthesis, exploiting the orthogonal Boc protection for late-stage piperidine diversification [2]. The favorable LogP and PSA also mean that elaborated lead compounds are more likely to remain within CNS drug-like property ranges after multiple synthetic transformations [3].

Parallel Library Synthesis

The pre-installed Boc protecting group eliminates one synthetic step (nitrogen protection) from every library member synthesis, reducing cycle time and cumulative yield loss. In a typical 5-step library synthesis with 85% average step yield, eliminating one step increases overall yield from ~44% to ~52%—a meaningful improvement when scaling across a 100–500 member library [1]. The free hydroxymethyl group serves as a versatile functional handle for immediate diversification (etherification, esterification, Mitsunobu reactions, oxidation to aldehyde for reductive amination), while the Boc group remains intact until orthogonal deprotection and subsequent amine diversification. This two-stage diversification strategy is compatible with both solution-phase parallel synthesis and solid-phase methodologies [2].

Fragment-Based Drug Discovery

With a molecular weight of 269.38 g/mol, the target compound falls within the ideal fragment size range (MW < 300 Da) for FBDD campaigns [1]. The rigid spirocyclic core provides a defined three-dimensional conformation that reduces the entropic penalty upon target binding—a key advantage over more flexible aliphatic fragments. The single hydroxymethyl hydrogen bond donor/acceptor can be mapped to specific protein-ligand interactions via X-ray crystallography or NMR, providing clear vectors for fragment growth. The compound's 1 HBD, 4 HBA, and MW 269 profile satisfy the 'rule of three' criteria for fragment libraries (MW < 300, HBD ≤ 3, HBA ≤ 3, ClogP ≤ 3), with the noted exception of HBA count (4 vs. the guideline of ≤3), indicating acceptable but monitored polarity [2].

Agrochemical and Veterinary Intermediate Development

While the compound's primary differentiation evidence is derived from pharmaceutical research contexts, the azaspiro[4.5]decane scaffold has demonstrated utility beyond human therapeutics. Patent literature documents the use of substituted azaspiro[4.5]decane derivatives as herbicides (Syngenta patent US 12,245,678) and in veterinary applications [1]. The hydroxymethyl handle provides a reactive site for conjugation to agrochemical pharmacophores, while the Boc-protected amine enables controlled derivatization under industrial process conditions. The compound's predicted LogP of 2.73 is within the range associated with favorable foliar uptake and systemic transport in plants (LogP 2–5 is typical for systemic agrochemicals), making it a viable intermediate scaffold for crop protection chemistry programs [2].

Application
Selection Property
Validation Focus
CNS lead generation research
LogP 2–4 range, PSA
Brain permeability and target engagement assays
Parallel library synthesis
Orthogonal Boc protection, free hydroxymethyl handle
Diversification efficiency and chemoselectivity
Fragment-based drug discovery
MW
Ligand efficiency and binding mode characterization
Agrochemical scaffold research
Hydroxymethyl conjugation handle, moderate LogP
Foliar uptake and plant transport studies
Quote Request

Request a Quote for tert-Butyl 2-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.